molecular formula C23H25N3O2 B3005024 4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide CAS No. 921528-38-3

4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide

Katalognummer B3005024
CAS-Nummer: 921528-38-3
Molekulargewicht: 375.472
InChI-Schlüssel: ROHJMPUQNRTLFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Wirkmechanismus

TAK-659 selectively inhibits BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and activation. Upon binding of antigens to the B-cell receptor, BTK is activated and initiates a downstream signaling cascade that leads to B-cell proliferation and survival. Inhibition of BTK by TAK-659 leads to the suppression of B-cell proliferation and survival, thereby reducing the tumor burden in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK without affecting other kinases, leading to a favorable safety profile. In preclinical studies, TAK-659 has demonstrated potent antitumor activity in various B-cell malignancies, including CLL and MCL. TAK-659 has also been shown to reduce the levels of autoantibodies in animal models of autoimmune diseases, suggesting its potential use in the treatment of these disorders.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its favorable safety profile. However, TAK-659 has a relatively short half-life and requires frequent dosing, which may limit its use in long-term studies.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One potential direction is the investigation of its use in combination with other therapies for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the exploration of its potential use in other diseases that involve B-cell activation, such as allergies and asthma. Further studies are also needed to elucidate the long-term safety and efficacy of TAK-659 in humans.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 2-bromoethylamine hydrobromide with 6-oxo-3-phenylpyridazine to form N-(2-aminoethyl)-6-oxo-3-phenylpyridazine-1-carboxamide. This intermediate is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base to form the final product, 4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling and activation. Inhibition of BTK leads to the suppression of B-cell proliferation and survival, making TAK-659 a promising drug candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Eigenschaften

IUPAC Name

4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-23(2,3)19-11-9-18(10-12-19)22(28)24-15-16-26-21(27)14-13-20(25-26)17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHJMPUQNRTLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.